This compound can be classified under heterocyclic compounds, specifically as a quinoline derivative. Quinoline and its derivatives have been extensively studied for their roles in various biological processes, including anti-malarial, anti-cancer, and anti-inflammatory activities. The presence of the piperidine ring enhances the compound's ability to interact with biological targets, making it a subject of interest in drug design and development.
The synthesis of 7-chloroquinolin-4-yl piperidine-1-carboxylate typically involves several key steps:
The specifics of these reactions can vary based on conditions such as temperature, solvent choice, and reaction time, which are crucial for optimizing yield and purity .
The molecular structure of 7-chloroquinolin-4-yl piperidine-1-carboxylate can be represented as follows:
The structure consists of:
This arrangement allows for potential interactions with biological targets due to its planar aromatic system and flexible piperidine structure .
7-Chloroquinolin-4-yl piperidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like 7-chloroquinolin-4-yl piperidine-1-carboxylate often involves interaction with specific biological targets such as enzymes or receptors:
The exact mechanism may vary depending on the specific biological target and context.
The physical properties of 7-chloroquinolin-4-yl piperidine-1-carboxylate include:
Chemical properties include:
7-Chloroquinolin-4-yl piperidine-1-carboxylate has several potential applications in scientific research:
The molecular architecture of 7-chloroquinolin-4-yl piperidine-1-carboxylate (IUPAC: (7-chloroquinolin-4-yl) piperidine-1-carboxylate; C₁₅H₁₅ClN₂O₂) has been resolved through X-ray diffraction studies, revealing a monoclinic crystal system with space group P2₁/n. The asymmetric unit contains one discrete molecule where the quinoline and piperidine moieties adopt a near-perpendicular orientation, with a dihedral angle of 76.83(13)° between their mean planes. This orthogonal arrangement minimizes steric clash between the C7-chloro substituent and the piperidine N-carboxylate group [4].
The piperidine ring exists in a stable chair conformation (puckering parameters: S = 1.16(1), Θ = 0.6(1)°, Ψ = 66.2(12)°), with the carboxylate group occupying an equatorial position. Key bond parameters include:
Table 1: Crystallographic Parameters of 7-Chloroquinolin-4-yl Piperidine-1-carboxylate
Parameter | Value |
---|---|
Empirical Formula | C₁₅H₁₅ClN₂O₂ |
Molecular Weight | 290.74 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Dimensions | a = 10.542(2) Å, b = 12.774(3) Å, c = 13.115(3) Å |
Dihedral Angle (Quinoline-Piperidine) | 76.83(13)° |
Intermolecular interactions were quantified via Hirshfeld surface analysis, showing that H···H (54.3%), H···O/O···H (20.2%), and H···C/C···H (16.7%) contacts dominate the crystal packing. Weak C–H···O hydrogen bonds (2.42–2.51 Å) create chains along the [101] direction, contributing to lattice stability without π-π stacking interactions [4]. Synthetic routes typically involve nucleophilic displacement of 4,7-dichloroquinoline with tert-butyl 4-mercaptopiperidine-1-carboxylate, followed by carboxylation using CO₂ under basic conditions .
The pharmacological profile of quinoline-piperidine hybrids is critically modulated by electronic and steric perturbations. Electronegative substituents at C7 of the quinoline ring (e.g., Cl) induce a significant dipole moment (+0.24 e) that enhances heme binding affinity—a key mechanism for antiprotozoal activity. Quantum mechanical calculations (B3LYP/6-31G*) demonstrate that the C7-chloro group reduces the LUMO energy by 1.8 eV compared to unsubstituted quinoline, facilitating π-stacking with biological targets [1] [7].
Steric effects were systematically probed through linker modifications:
Table 2: Electronic and Steric Parameters of Quinoline Hybrids
Compound | C7 Substituent | Linker Type | LUMO (eV) | Log P | IC₅₀ (μM)* |
---|---|---|---|---|---|
7-Cl-quinoline-piperidine | Cl | Piperidine-carboxylate | -1.92 | 2.74 | 0.05 |
Quinoline-piperidine | H | Piperidine-carboxylate | -0.11 | 2.10 | 13.9 |
Hybrid F3 [1] | Cl | Piperazine-sulfonamide | -2.15 | 3.28 | 0.14 |
Hybrid 12d [7] | Cl | Ethyl benzamidyl | -1.78 | 2.91 | 0.40 |
**Lower IC₅₀ indicates higher potency against *P. falciparum or cancer cells*
Notably, replacing the sulfur linker in influenza inhibitors with oxygen (as in 7-chloro-4-(piperidin-4-yloxy)quinoline) enhances antiviral activity 6-fold (EC₅₀ = 2.33 μM) by reducing steric bulk and improving H-bond acceptor capacity [3]. Molecular volumes calculated via Voronoi tessellation show that optimal target engagement occurs when substituents occupy 480–520 ų, beyond which activity declines due to cavity size limitations [4] [7].
All-atom molecular dynamics (200 ns simulations, AMBER20/ff14SB force field) reveal distinct binding mechanisms between 7-chloroquinolin-4-yl piperidine-1-carboxylate and chloroquine (CQ). While CQ adopts a T-shaped conformation in the PfCRT binding pocket (binding energy: -9.8 kcal/mol), the title compound maintains an extended conformation that avoids steric clashes with the mutant Lys₇₆ residue responsible for CQ resistance [5] [9]. Key differential behaviors include:
Table 3: Comparative Dynamics of Quinoline Hybrids with Biological Targets
Parameter | 7-Cl-Piperidine-carboxylate | Chloroquine | Hybrid 35 [5] |
---|---|---|---|
PfCRT Binding Energy (kcal/mol) | -7.2 ± 0.3 | -9.8 ± 0.6 | -12.4 ± 0.4 |
H-bond Occupancy (%) | 78 (Asn₂₂₉) | 32 (Glu₇₅) | 91 (Asp₃₂₄) |
NLRP3 ATPase k꜀ₐₜ (min⁻¹) | 0.18 ± 0.02 | ND | 0.05 ± 0.01 |
RMSD Bound State (Å) | 1.02 ± 0.11 | 2.37 ± 0.24 | 0.88 ± 0.09 |
Simulations of c-Src kinase inhibition reveal that 7-chloro-4-aminoquinoline-benzimidazole hybrids (e.g., 12d) achieve tighter binding (-119.99 kcal/mol) than piperidine-carboxylate derivatives (-102.4 kcal/mol) through salt bridges with Glu₃₁₀ and hydrophobic contacts with Ile₃₃₆. This explains their superior anticancer activity (GI₅₀ = 0.4–0.8 μM) [7] [9]. The piperidine ring's chair-to-boat transition barrier (ΔG‡ = 6.7 kcal/mol) facilitates adaptive binding in asymmetric pockets, a feature absent in rigid artemisinin-quinine hybrids [5] [8].
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